molecular formula C16H18N4O2 B1226974 7-Benzyl-3-(2-methylpropyl)xanthine CAS No. 63908-36-1

7-Benzyl-3-(2-methylpropyl)xanthine

Cat. No. B1226974
CAS RN: 63908-36-1
M. Wt: 298.34 g/mol
InChI Key: XDAUWUWDCMOPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-3-(2-methylpropyl)xanthine, also known as 7-Benzyl-3-(2-methylpropyl)xanthine, is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Benzyl-3-(2-methylpropyl)xanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Benzyl-3-(2-methylpropyl)xanthine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63908-36-1

Product Name

7-Benzyl-3-(2-methylpropyl)xanthine

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

7-benzyl-3-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C16H18N4O2/c1-11(2)8-20-14-13(15(21)18-16(20)22)19(10-17-14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21,22)

InChI Key

XDAUWUWDCMOPGL-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Canonical SMILES

CC(C)CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

synonyms

7-benzyl-3-(2-methylpropyl)xanthine
BMPX

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g (6.2 mmol) of 7-benzylxanthine from stage b) were dissolved in 50 ml of dimethylformamide at 50° C. and treated in portions with 0.149 g (6.2 mmol) of sodium hydride and stirred at 50° C. for one hour. 0.67 ml (6.2 mmol) of isobutyl bromide was added dropwise and the mixture was heated to 80° C. After 5 hours, a further 0.2 ml (1.86 mmol) of isobutyl bromide was added and the mixture was stirred for a further 5 hours. 12 ml of water and 5 ml of methanol were then added, the mixture was stirred at room temperature for 2 hours, a further 60 ml of water were added and the mixture was extracted three times using methyl tert-butyl ether. The organic phases were washed with water, dried using magnesium sulfate and concentrated under reduced pressure and the residue was purified by flash chromatography on a silica gel column, dichloromethane/methanol (99/1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.149 g
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
12 mL
Type
solvent
Reaction Step Six

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